molecular formula C14H15NO2 B2997960 5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione CAS No. 1023878-44-5

5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione

Cat. No. B2997960
CAS RN: 1023878-44-5
M. Wt: 229.279
InChI Key: HBESQPNIFDZRMU-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule “5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione” consists of 15 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 32 atoms . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione” include its molecular weight, which is determined by the sum of the atomic weights of each constituent element . More detailed properties like melting point, boiling point, and density can be found on chemical databases .

Mechanism of Action

Target of Action

Similar compounds, such as cyclohexane-1,3-diones, are known to form complexes with fe++ in the active site of certain enzymes . These enzymes could potentially be the targets of the compound.

Mode of Action

It’s known that similar compounds can form complexes with fe++ in the active site of enzymes . This interaction could lead to the inhibition of these enzymes, altering their function and leading to various downstream effects.

Biochemical Pathways

Given that similar compounds can inhibit enzymes by forming complexes with fe++ , it’s likely that the compound affects pathways involving these enzymes. The downstream effects would depend on the specific roles of these enzymes in cellular processes.

Result of Action

The inhibition of enzymes by similar compounds can lead to a variety of effects, depending on the roles of these enzymes in cellular processes .

properties

IUPAC Name

3-hydroxy-5-methyl-2-(phenyliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-7-13(16)12(14(17)8-10)9-15-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJNHLUWMPWNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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